Morocromen

Description

Historical Trajectory of Benzopyranylcarboxamide Chemistry

The history of benzopyranylcarboxamide chemistry is intertwined with the exploration of coumarin (B35378) derivatives. Coumarins, naturally occurring compounds found in various plants, possess a benzopyran-2-one core structure ctdbase.org. The benzopyranyl framework itself has been a subject of chemical interest for many years due to its presence in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. Research in this area has historically focused on the synthesis, isolation, and structural elucidation of these compounds. The introduction of carboxamide functionalities onto the benzopyranyl core opened up new avenues for modifying their chemical and physical properties, leading to the synthesis of a vast library of derivatives with varied substitution patterns. This historical trajectory has been driven by the potential of these compounds in various fields, including pharmaceuticals and materials science.

Evolution of Academic Inquiry into Morocromen as a Chemical Entity

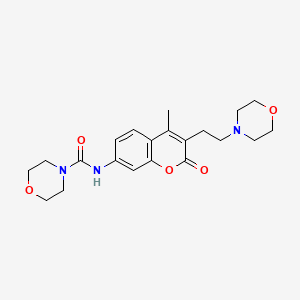

Academic inquiry into this compound specifically has evolved from the general study of benzopyranylcarboxamides. This compound, identified by its chemical formula C₂₁H₂₇N₃O₅, is a relatively complex member of this class nih.govcymitquimica.com. Its unique structural features, including the specific arrangement of substituents on the benzopyran-2-one core and the carboxamide group, have drawn the attention of researchers. Early academic investigations likely focused on its synthesis and basic characterization. As research progressed, more detailed studies into its physical and chemical properties, such as molecular weight (401.46 g/mol ) and physical form (solid), were undertaken cymitquimica.com. The evolution of academic inquiry has moved towards understanding the relationship between this compound's structure and its observed properties, particularly its reported biological activities. This includes exploring different synthesis methods and evaluating how these methods influence the compound's yield and purity smolecule.com.

Current Research Paradigms and Unaddressed Questions in this compound Science

Current research paradigms in this compound science are focused on a deeper understanding of its chemical behavior and potential applications. One area of interest is the exploration of its reported coronary activity cymitquimica.commedchemexpress.comhodoodo.com. While some sources indicate this property, the precise mechanism of action at a molecular level remains an area requiring further investigation. Understanding how this compound interacts with biological targets is a key unaddressed question.

Furthermore, research continues into optimizing synthesis routes for this compound to improve efficiency and yield. The influence of different synthesis methods on the final product's characteristics is an ongoing area of study smolecule.com. The stability of this compound under various conditions and the development of suitable formulations for research purposes are also relevant research areas.

Unaddressed questions include a comprehensive exploration of its full spectrum of chemical reactivity and potential degradation pathways. Detailed spectroscopic analysis and computational studies are likely ongoing to gain a more profound insight into its electronic structure and conformational preferences, which are crucial for understanding its interactions with other molecules. The potential for developing novel derivatives of this compound with enhanced or altered properties based on structure-activity relationships is another significant area for future academic inquiry.

Key Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₇N₃O₅ | nih.govcymitquimica.com |

| Molecular Weight | 401.46 g/mol | cymitquimica.com |

| Physical Form | Solid | cymitquimica.com |

| PubChem CID | 65793 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

35843-07-3 |

|---|---|

Molecular Formula |

C21H27N3O5 |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-[4-methyl-3-(2-morpholin-4-ylethyl)-2-oxochromen-7-yl]morpholine-4-carboxamide |

InChI |

InChI=1S/C21H27N3O5/c1-15-17-3-2-16(22-21(26)24-8-12-28-13-9-24)14-19(17)29-20(25)18(15)4-5-23-6-10-27-11-7-23/h2-3,14H,4-13H2,1H3,(H,22,26) |

InChI Key |

BVXGJMKPMTXSFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CCN4CCOCC4 |

Appearance |

Solid powder |

Other CAS No. |

35843-07-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

35843-09-5 (mono-hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

morocromen morocromen monohydrochloride N-(3-(2-morpholinoethyl)-4-methyl-2-oxo-2H-1- benzopyran-7-yl)-4-morpholinecarboxamide TVX 647 |

Origin of Product |

United States |

Synthetic Methodologies for Morocromen and Its Structural Analogues

Established Reaction Pathways for 2-oxo-benzopyranylcarboxamide Scaffold Construction

The 2-oxo-benzopyranyl (coumarin) scaffold is a ubiquitous lactone found in numerous natural and synthetic compounds. Its synthesis relies on several well-established condensation reactions. Key methodologies for constructing the coumarin (B35378) ring include the Perkin, Knoevenagel, Pechmann, Kostanecki-Robinson, and Reformatsky reactions. eurekalert.orgresearchgate.netjmchemsci.comresearchgate.net These reactions typically involve the condensation of a phenolic compound with a β-dicarbonyl compound or a related derivative, followed by cyclization.

For the construction of the 2-oxo-benzopyranylcarboxamide scaffold specifically, the focus is on introducing a carboxamide group at the C3 position of the coumarin ring. One common approach involves the Knoevenagel condensation of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound, such as a derivative of ethyl acetate (B1210297) or malonate, followed by cyclization to form the coumarin-3-carboxylic acid or ester. jmchemsci.comnih.govkjscollege.comresearchgate.netjst.go.jpchapman.edu Subsequent amidation of the carboxylic acid or transesterification and amidation of the ester yields the coumarin-3-carboxamide. lew.roresearchgate.netmdpi.commdpi.com

Another strategy involves multicomponent reactions (MCRs), which allow for the convergent synthesis of complex molecules from multiple starting materials in a single step. mdpi.com For instance, coumarin-3-carboxamides can be synthesized via a three-component reaction involving salicylaldehyde, an amine, and a β-dicarbonyl compound like diethyl malonate, often catalyzed by systems such as piperidine-iodine. researchgate.netmdpi.com Ugi-type multicomponent reactions have also been employed for the efficient synthesis of coumarin-3-carboxamides, allowing for the introduction of diverse substituents in a single step. researchgate.netacs.org

Data on typical yields for some of these established reactions are provided in the table below:

| Reaction Type | Starting Materials | Catalyst/Conditions | Typical Yield Range (%) | References |

| Knoevenagel Condensation | Salicylaldehyde + Active Methylene Compound | Various (e.g., piperidine, amines, catalysts) | 61-98 | nih.govkjscollege.comresearchgate.netjst.go.jp |

| Amidation of Coumarin-3-carboxylic Acid | Coumarin-3-carboxylic acid + Amine | Coupling agents (e.g., HATU, DCC, DMAP) | 11-51 | mdpi.comresearchgate.net |

| Multicomponent Reaction | Salicylaldehyde + Amine + β-Dicarbonyl Compound | Piperidine-iodine, Heterogeneous catalysts, Ugi catalysts | High yields reported | researchgate.netresearchgate.netmdpi.com |

Note: This is an interactive table. Specific entries can be expanded for more details where available in the source data.

Dedicated Synthetic Strategies for Morocromen Elaboration

While general methods exist for the coumarin-3-carboxamide scaffold, dedicated strategies for the specific elaboration of this compound involve the precise introduction of its characteristic substituents onto the coumarin-3-carboxamide core. This compound contains a morpholine (B109124) moiety attached via the carboxamide linkage. Therefore, the synthesis of this compound would specifically involve the amidation of coumarin-3-carboxylic acid or a reactive derivative with morpholine.

The synthesis of coumarin-3-carboxylic acid, a key intermediate for this compound, is commonly achieved through the Knoevenagel condensation of salicylaldehyde with Meldrum's acid or diethyl malonate, followed by hydrolysis or decarboxylation if necessary. researchgate.netchapman.edumdpi.comresearchgate.net

The amidation step, coupling coumarin-3-carboxylic acid with morpholine, can be achieved using standard amide coupling reagents. Research on the synthesis of coumarin-3-carboxamide derivatives highlights the use of coupling agents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl Uronium), DCC (N,N'-dicyclohexyl carbodiimide), and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. mdpi.comresearchgate.net The choice of coupling agent and reaction conditions can influence the reaction yield and purity of the final product.

Methodological Advancements and Synthetic Challenges in this compound Preparation

Methodological advancements in the synthesis of coumarin-3-carboxamides, applicable to this compound, have focused on improving efficiency, yield, and sustainability. Multicomponent reactions, as mentioned earlier, represent a significant advancement by reducing the number of synthetic steps and generating molecular diversity in a single pot. researchgate.netmdpi.comacs.org

Challenges in the synthesis of coumarin-3-carboxamides, which may be relevant to this compound, can include optimizing reaction conditions to maximize yield and minimize side products, particularly in multi-step sequences. Purification of the final product can also pose a challenge, especially when dealing with closely related structural analogues or impurities arising from incomplete reactions or side pathways. researchgate.net The amidation step, while conceptually straightforward, can sometimes suffer from moderate yields depending on the specific amine and coupling conditions used. mdpi.com

Specific challenges or advancements uniquely tied to the synthesis of this compound itself are not extensively detailed in the general literature on coumarin synthesis. However, the principles and challenges observed for coumarin-3-carboxamides in general would likely apply.

Principles of Sustainable Synthesis Applied to this compound Chemistry

The application of sustainable synthesis principles to coumarin chemistry, including the synthesis of compounds like this compound, has gained increasing attention. eurekalert.orgresearchgate.netkjscollege.com Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. eurekalert.orgresearchgate.net

Several green synthetic methods have been successfully applied to the synthesis of coumarin derivatives. These include:

Solvent-free reactions: Carrying out reactions without organic solvents minimizes waste and simplifies workup procedures. jmchemsci.comnih.govkjscollege.comrsc.orgjsynthchem.comorganic-chemistry.org

Use of green solvents: Employing environmentally friendly solvents such as water, deep eutectic solvents (DES), or ionic liquids can reduce the environmental impact compared to traditional organic solvents. eurekalert.orgresearchgate.netnih.govkjscollege.comorganic-chemistry.orgrsc.org

Microwave and ultrasound irradiation: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. eurekalert.orgresearchgate.netresearchgate.netkjscollege.comarabjchem.org

Mechanochemical synthesis: Utilizing mechanical force (e.g., grinding) to induce chemical reactions can reduce or eliminate the need for solvents. eurekalert.orgresearchgate.netrsc.orgtandfonline.com

Use of heterogeneous catalysts: Solid catalysts that can be easily separated and recycled reduce waste and simplify purification. jsynthchem.comrsc.org Examples include metal nanoparticles and supported catalysts. researchgate.netnih.govjsynthchem.com

Research has demonstrated the successful application of these principles to key steps in coumarin synthesis, such as the Knoevenagel and Pechmann condensations. eurekalert.orgresearchgate.netjmchemsci.comnih.govkjscollege.comrsc.orgjsynthchem.comorganic-chemistry.org While specific examples for this compound's complete synthesis under strict green conditions may not be widely reported, the general methodologies developed for coumarin-3-carboxamides are amenable to these sustainable approaches. For instance, the Knoevenagel condensation using water or DES as a solvent, or under solvent-free conditions with a heterogeneous catalyst, could be applied to the initial formation of the coumarin-3-carboxylic acid precursor. nih.govkjscollege.comjsynthchem.comorganic-chemistry.org Amidation reactions are also being explored under milder, more sustainable conditions. researchgate.net

High-Throughput and Parallel Synthesis Approaches for this compound Derivatives

High-throughput synthesis (HTS) and parallel synthesis are valuable strategies for generating libraries of compounds for screening, particularly in drug discovery and optimization. asynt.comchimia.chmt.com These approaches involve the simultaneous execution of multiple reactions, often in a miniaturized format, to rapidly synthesize a series of related compounds. asynt.commt.com

The synthesis of coumarin derivatives, including coumarin-3-carboxamides, has been adapted for high-throughput and parallel synthesis platforms. jst.go.jpchimia.chresearchgate.netacs.orgorganic-chemistry.orgnih.gov This is facilitated by the robustness of many of the established coumarin synthesis reactions and the availability of automated synthesis equipment.

Parallel synthesis of coumarin libraries often involves reacting a common coumarin intermediate or a set of structurally related coumarin precursors with a diverse panel of amines or other reagents to generate a library of derivatives. jst.go.jpchimia.chresearchgate.netorganic-chemistry.org For coumarin-3-carboxamides, this could involve the parallel amidation of coumarin-3-carboxylic acid with various amines, including morpholine and substituted morpholine derivatives, to create a library of this compound analogues. lew.romdpi.com

Methodologies employed in parallel synthesis of coumarin derivatives include:

Solution-phase parallel synthesis: Reactions are carried out simultaneously in separate reaction vessels in solution. chimia.ch

Solid-phase parallel synthesis: Intermediates are attached to a solid support, allowing for easy purification and handling across multiple reaction steps. mt.comtandfonline.com

Microwave-assisted parallel synthesis: Utilizing microwave irradiation in parallel reactors can accelerate reaction times. arabjchem.orgresearchgate.net

Multicomponent reactions in parallel: MCRs are particularly well-suited for parallel synthesis as they generate structural diversity in a single step from multiple building blocks. researchgate.netmdpi.comacs.org

Mechanistic Elucidation of Morocromen S Biochemical Interactions

Identification and Characterization of Molecular Binding Partners

Understanding the molecular binding partners of a compound is a critical step in elucidating its mechanism of action. Molecular binding involves attractive interactions between molecules, such as proteins, nucleic acids, or small organic molecules like drugs, leading to stable associations uni.luuni.lu. These interactions often involve non-covalent forces, though reversible covalent bonding can also occur uni.luuni.lu. Proteins that form stable complexes with other molecules are frequently referred to as receptors, and their binding partners as ligands uni.lu.

In the context of cardiovascular activity, potential molecular targets could include receptors (e.g., adrenergic receptors, muscarinic receptors, endothelin receptors), ion channels (e.g., calcium channels, potassium channels, sodium channels), or enzymes involved in regulating vascular tone or cardiac function (e.g., enzymes in the nitric oxide pathway, phosphodiesterases, Rho kinase) uni.lunih.govwikipedia.orgwikipedia.orgiiab.meguidetopharmacology.orgmims.commims.comlipidmaps.orgfishersci.sefishersci.caalfa-chemistry.comdrugbank.comnih.govnih.govnih.govuni.luguidetopharmacology.org. Identifying binding partners typically involves techniques such as radioligand binding assays, affinity chromatography, or pull-down assays, followed by characterization of the bound molecule through techniques like mass spectrometry.

Despite the reported coronary activity of Morocromen, specific molecular binding partners through which it exerts its effects have not been clearly identified in the consulted literature. Further research is needed to pinpoint the precise proteins or other biomolecules that this compound interacts with to mediate its observed biological activity.

Enzymatic Reaction Kinetics and Inhibitory Mechanisms of this compound

Enzymes play crucial roles in regulating biological processes, and many drugs exert their effects by modulating enzyme activity uni.lu. Studying enzymatic reaction kinetics and inhibitory mechanisms provides insights into how a compound interacts with an enzyme, such as whether it acts as an inhibitor or activator, and the nature of this interaction (e.g., competitive, non-competitive, uncompetitive) lipidmaps.orgalfa-chemistry.comnih.govrsc.org. This involves measuring reaction rates under varying conditions in the presence and absence of the compound and analyzing the data using models like Michaelis-Menten kinetics lipidmaps.orgnih.gov.

Given this compound's reported effects on coronary activity and its anti-inflammatory properties wikipedia.orgwikipedia.org, it is plausible that it interacts with enzymes involved in regulating vascular tone, inflammation, or cardiac muscle function. For instance, enzymes in the prostaglandin (B15479496) synthesis pathway (like cyclooxygenases) or enzymes involved in the production or degradation of vasoactive substances could be potential targets wikipedia.orgwikipedia.org. Inhibitory mechanisms can be diverse, affecting enzyme-substrate binding, catalytic activity, or enzyme stability cenmed.comguidetopharmacology.org.

However, specific studies detailing the enzymatic reaction kinetics or inhibitory mechanisms of this compound have not been found in the available search results. Therefore, the extent to which this compound modulates specific enzyme activities and the kinetic parameters of such interactions remain unknown.

Intracellular Signaling Pathways Modulated by this compound

Intracellular signaling pathways are complex networks of molecular interactions that transmit signals from the cell surface or within the cell to ultimately regulate cellular activities wikipedia.orgmims.comfishersci.fi. Compounds can modulate these pathways by interacting with receptors, enzymes, ion channels, or other signaling molecules, thereby affecting downstream events such as protein phosphorylation, second messenger production, or gene expression mims.comfishersci.fi. Key signaling pathways involved in cardiovascular function include those mediated by G protein-coupled receptors, receptor tyrosine kinases, and ion channels, often involving second messengers like cAMP, cGMP, and calcium ions wikipedia.orgmims.comnih.govfishersci.fi. Pathways like the NO-cGMP pathway are crucial for vasodilation, while others like the Rho kinase pathway are involved in vasoconstriction iiab.mefishersci.canih.gov.

Understanding which intracellular signaling pathways are modulated by this compound is essential for a complete picture of its mechanism. For example, if this compound acts as a vasodilator, it might activate pathways leading to smooth muscle relaxation, such as the NO-cGMP pathway iiab.menih.gov, or inhibit pathways promoting contraction, like the Rho kinase pathway iiab.mefishersci.ca.

Currently, there is no specific information in the consulted literature that details the intracellular signaling pathways modulated by this compound. Further research utilizing techniques such as Western blotting, reporter assays, or calcium imaging would be necessary to identify the specific signaling cascades affected by this compound.

In Vitro Systems for Mechanistic Investigation of this compound

In vitro systems are indispensable tools for dissecting the molecular mechanisms of drug action under controlled laboratory conditions fishersci.fiwikidata.org. These systems can range from isolated enzymes or proteins to cell cultures (e.g., endothelial cells, smooth muscle cells, cardiomyocytes) and isolated tissues or organs (e.g., isolated coronary arteries, Langendorff hearts) drugbank.comwikidata.org. In vitro studies allow for the precise control of experimental variables and the direct measurement of biochemical and physiological responses to a compound.

For investigating the mechanism of a compound with coronary activity, relevant in vitro systems would include isolated coronary artery rings to study vasodilation or constriction, cultured vascular cells to examine cellular signaling events, or isolated cardiac muscle preparations to assess effects on contractility and electrical activity drugbank.com. Techniques like patch-clamp electrophysiology can be used to study interactions with ion channels, while biochemical assays can measure enzyme activity or protein phosphorylation uni.luguidetopharmacology.org.

While general in vitro studies are mentioned in the context of this compound's pharmacokinetics wikipedia.org and in patents listing the compound alongside various agents for different applications fishersci.fi, specific details about in vitro systems used to investigate the mechanism of this compound's coronary activity are not available in the search results. Therefore, the specific experimental models and techniques applied to understand this compound's mechanism at a cellular or tissue level remain largely unreported in the consulted literature.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity fishersci.seuni.luwikidata.org. By synthesizing and testing structural analogs of a lead compound, researchers can identify key functional groups or structural features that are essential for activity and gain insights into the molecular requirements for binding to a target or modulating a specific pathway uni.lu. SAR studies, when combined with mechanistic investigations, can provide valuable information about how subtle changes in structure affect interactions with molecular targets and subsequent biological responses drugbank.comnih.govguidetopharmacology.orgmims.com.

For a compound like this compound with a defined chemical structure iiab.mewikipedia.orgnih.gov, SAR studies could involve modifying different parts of the molecule (e.g., the benzamido group, the coumarin (B35378) core, the morpholine (B109124) ring) and evaluating the impact of these modifications on its coronary activity or its interaction with potential molecular targets. This approach can help to infer the nature of the binding site and the types of interactions involved (e.g., hydrogen bonding, hydrophobic interactions, ionic interactions).

Although SAR is a fundamental approach in medicinal chemistry and has been applied to other coumarin derivatives and compounds affecting vascular function drugbank.com, specific SAR studies focused on elucidating the mechanism of this compound's coronary activity were not found in the available literature. Therefore, the relationship between specific structural features of this compound and its precise biochemical interactions remains to be systematically explored and reported.

Advanced Analytical Characterization of Morocromen

Spectroscopic Techniques for Comprehensive Structural and Quantitative Analysis

Spectroscopic methods utilize the interaction of electromagnetic radiation with Morocromen molecules to gain information about their structure and concentration.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules like this compound. It provides information about the types, numbers, and connectivity of atoms within the molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) googleapis.com. Studies have utilized ¹H and ¹³C NMR spectroscopy for the characterization of compounds, with resulting spectra providing confirmation of the expected structure googleapis.com. While specific this compound NMR spectra details were not extensively found, the general application of high-field NMR (e.g., 500 MHz ¹H and 125 MHz ¹³C) is a standard approach for confirming the structure of synthesized or isolated organic compounds googleapis.com.

Advanced Mass Spectrometry (MS) for this compound and its Metabolites

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound khanacademy.org. Advanced MS techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) MS, are employed for the characterization of various molecules googleapis.comgoogle.com. For this compound-related analyses, MALDI mass spectrometry has been used, yielding characteristic peaks that correspond to the molecular weight of the compound or its adducts (e.g., M+H or M+Na) googleapis.comgoogle.com. MS is also vital for identifying and characterizing metabolites of this compound nih.gov. Studies on this compound pharmacokinetics have identified several metabolites in different species using analytical methods, which would typically involve MS for structural elucidation and confirmation nih.gov. The exact mass determination by MS is crucial for confirming the elemental composition of this compound and its transformation products nih.gov.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for this compound Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum technologynetworks.comwikipedia.org. This technique is widely used for the quantitative determination of compounds that absorb UV-Vis light, known as chromophores technologynetworks.comwikipedia.org. This compound, being a coumarin (B35378) derivative, is expected to possess chromophoric properties due to its conjugated system ctdbase.org. UV detection at specific wavelengths (e.g., 368 nm or 214 nm) is commonly used in conjunction with chromatographic methods for the analysis and quantification of compounds googleapis.comgoogleapis.com.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light by a substance after it has absorbed light horiba.com. This method is particularly useful for compounds that are fluorescent, which is a property exhibited by some coumarin derivatives horiba.com. Direct determination of this compound using fluorescence spectroscopy at specific excitation and emission wavelengths (e.g., 330/440 nm) is possible researchgate.net. Furthermore, chemical degradation of this compound to a more intensely fluorescing derivative, such as a 7-amino-derivative, can enhance sensitivity for detection and quantification at different wavelengths (e.g., 309/483 nm) researchgate.net. Fluorescence microscopy has also been used in the context of this compound-related research, indicating the compound or related structures can exhibit fluorescence google.comgoogle.com.

Chromatographic and Hyphenated Separation Methodologies

Chromatographic techniques are used to separate components of a mixture, allowing for the analysis of individual compounds. Hyphenated techniques combine chromatography with spectroscopic methods for enhanced separation and identification.

Ultra-High Performance Liquid Chromatography (UHPLC) in this compound Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) is an advanced form of liquid chromatography that uses smaller particle sizes in the stationary phase, enabling faster separations, higher resolution, and increased sensitivity compared to traditional HPLC researchgate.netyoutube.com. UHPLC is widely applied in pharmaceutical analysis for the qualitative and quantitative investigation of active pharmaceutical ingredients and their impurities researchgate.net. Analytical HPLC, a related technique, has been used in the characterization of this compound, employing gradients of mobile phases like acetonitrile (B52724) and water with modifiers such as trifluoroacetic acid (TFA) googleapis.comgoogleapis.com. Detection is typically performed using UV detectors at relevant wavelengths googleapis.comgoogleapis.com. The principles of UHPLC, offering improved efficiency and speed, would be highly applicable to this compound analysis, particularly for complex samples or high-throughput requirements youtube.comnih.gov. UHPLC-MS/MS methods are also developed for sensitive quantification of compounds in biological matrices nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile and semi-volatile compounds by gas chromatography and then identifies them by mass spectrometry thermofisher.comwikipedia.org. While GC-MS is primarily suited for volatile substances, it can be applied to analyze volatile derivatives of less volatile compounds eag.com. In the context of this compound, GC-MS could potentially be used to analyze volatile metabolites or degradation products if appropriate derivatization methods are employed to make them amenable to GC separation thermofisher.comeag.com. GC-MS is a powerful tool for identifying components in complex mixtures and is used in various fields, including the analysis of essential oils which contain volatile compounds wikipedia.orgresearchgate.net. The application of GC-MS to this compound analysis would depend on the volatility of the compound or its relevant derivatives eag.com.

Capillary Electrophoresis and Supercritical Fluid Chromatography (SFC) for Purity Assessment

Capillary Electrophoresis (CE) is a technique used for separating components in a mixture based on their charge and size. It offers high separation efficiency, high resolution, and requires low sample volumes. CE-based methods, such as capillary gel electrophoresis (CGE) and capillary isoelectric focusing (cIEF), are applied in the biopharmaceutical industry for purity and heterogeneity analysis of biomolecules like proteins and peptides cymitquimica.comhodoodo.com. CGE separates molecules by size, while cIEF separates based on isoelectric point (pI) cymitquimica.com. CE is a valuable tool for assessing the purity and integrity of various substances, including mRNA.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is known for its speed and efficiency, particularly for the separation of chiral and polar compounds. It is used in drug discovery and purification processes. SFC can provide better sample resolution, leading to products with higher purity.

While both CE and SFC are established techniques for assessing the purity of chemical compounds, specific applications and data for this compound were not found in the provided search results.

X-ray Crystallography for Crystalline this compound Structures

X-ray Crystallography is an experimental technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when X-rays interact with the ordered structure of a crystal, scientists can determine the arrangement of atoms in three dimensions. This technique is fundamental for characterizing the atomic structure of materials and has been crucial in determining the structures of various molecules, including drugs and biological macromolecules. Obtaining a high-quality crystal of the substance is the crucial initial step for X-ray crystallography.

Information regarding the crystalline structure of this compound or studies using X-ray crystallography on this specific compound were not found in the provided search results.

Advanced Microscopy for Cellular or Subcellular Distribution of this compound

Advanced microscopy techniques, such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy, are powerful tools for visualizing the distribution and localization of molecules within cells and tissues. These techniques enable the study of cellular architecture, protein localization, and dynamic cellular events with high spatial and temporal resolution. Advanced microscopy can provide insights into the subcellular distribution of proteins and other molecules, which is critical for understanding their function. Techniques like single-molecule localization microscopy (SMLM) can achieve resolutions far beyond the diffraction limit of traditional light microscopy, allowing visualization of nanoscale cellular structures.

No specific studies detailing the cellular or subcellular distribution of this compound using advanced microscopy techniques were found in the provided search results.

Computational and Theoretical Investigations of Morocromen

Quantum Chemical Calculations for Electronic and Energetic Properties of Morocromen

Quantum chemical calculations, derived from the principles of quantum mechanics, are used to investigate the electronic structure, energy, and other properties of molecules. These methods provide a detailed understanding of bonding, molecular geometry, and reactivity.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density of a system to calculate its electronic structure and properties. DFT is known for its balance between computational cost and accuracy for a wide range of chemical systems nih.govyoutube.com. It can be applied to determine molecular geometries, vibrational frequencies, reaction pathways, and spectroscopic properties. While DFT is a powerful tool for understanding molecular behavior, specific applications of DFT calculations to elucidate the electronic and energetic properties of this compound were not identified in the search results. General applications of DFT in drug molecule design and the investigation of reaction mechanisms highlight its utility in predicting drug activity and analyzing molecular interactions nih.gov.

Molecular Dynamics Simulations for Conformational Landscape and Ligand-Protein Dynamics of this compound

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. By applying classical mechanics to atoms and molecules, MD simulations can explore conformational changes, study molecular interactions, and analyze the dynamics of biological systems like proteins and nucleic acids wustl.edu. MD simulations are particularly useful for understanding how a molecule moves and interacts in a dynamic environment, such as within a solvent or bound to a protein rug.nl. This can provide insights into the flexibility of a molecule and its preferred conformations, as well as the nature of its interactions with a biological target. Although MD simulations are commonly used to study ligand-protein dynamics and conformational landscapes, specific research detailing MD simulations performed with this compound was not found.

Molecular Docking and Virtual Screening in this compound-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein youtube.comyoutube.com. This method estimates the binding affinity between the ligand and the receptor, providing insights into potential biological activity. Virtual screening, often utilizing molecular docking, involves computationally screening large libraries of compounds to identify potential drug candidates that are likely to bind to a specific target protein youtube.com. While molecular docking is a standard tool in drug discovery for predicting ligand-protein interactions and can be used to study structure-activity relationships, specific studies applying molecular docking or virtual screening with this compound to predict its interaction with biological targets were not identified in the search results.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are cheminformatics techniques that develop predictive models correlating the structural and physicochemical properties of compounds (molecular descriptors) with their biological activities (QSAR) or other properties (QSPR) wiley.comnih.govnih.gov. These models can be used to predict the activity or properties of new, untested compounds based on their molecular structures. The mention of QSAR in the context of deriving provisional PNECs for "non-traditional" pollutants including this compound suggests that some form of QSAR analysis might have been applied or considered for this compound acesr.sk. However, detailed information about specific QSAR or QSPR models developed for this compound or its analogues, including the descriptors used and the resulting correlations, was not found.

In Silico Prediction of this compound Biotransformation Pathways

In silico prediction of biotransformation pathways involves using computational tools to simulate how a compound is likely to be metabolized in a biological system, such as the human body or the environment nih.goveuropa.eumdpi.com. These tools use expert-derived rules or machine learning algorithms to predict potential metabolic reactions and the resulting metabolites nih.govbiotransformer.ca. Predicting biotransformation is important for understanding a compound's fate, potential efficacy, and toxicity. While general tools for in silico metabolism prediction exist and are increasingly used in preclinical studies mdpi.com, specific in silico predictions of the biotransformation pathways of this compound were not found in the search results.

Interdisciplinary Research Avenues and Future Perspectives for Morocromen

Integration of Omics Data for Systems-Level Understanding of Morocromen

The field of omics research, encompassing genomics, transcriptomics, proteomics, metabolomics, and other high-throughput data generation technologies, is fundamental to understanding biological systems at a holistic level nih.govnih.gov. Integrating data from multiple omics layers provides a comprehensive view of the molecular changes occurring within an organism or system nih.govnih.gov. This systems-level approach can shed light on the complex interactions between chemical compounds and biological pathways nih.gov.

For a compound like this compound, integrating omics data could offer valuable insights into its biological effects, even if its precise mechanisms are not yet fully elucidated. For instance, transcriptomics could reveal how this compound influences gene expression, while proteomics could identify affected protein profiles, and metabolomics could highlight changes in metabolic pathways. nih.govnih.gov. Combining these datasets through bioinformatics and computational tools could help to build a systems-level understanding of this compound's interactions within biological environments nih.govnih.gov. Such an approach could potentially identify biomarkers of exposure or effect, elucidate downstream biological consequences, and suggest potential areas for further targeted research. However, specific published studies detailing the application of integrated omics approaches to this compound were not found in the conducted search, indicating this remains a prospective area for investigation.

Exploration of this compound Scaffolds in Advanced Materials Science

Advanced materials science focuses on the design, synthesis, and characterization of novel materials with tailored properties for specific applications rsc.org. Organic molecules and their structural scaffolds often serve as building blocks for creating new functional materials rsc.org. The chromene core structure, potentially related to this compound ctdbase.org, is present in various natural and synthetic compounds with diverse properties, including optical and electronic characteristics.

Future research could explore the potential of the this compound chemical scaffold for the development of advanced materials. This might involve synthesizing derivatives of this compound or incorporating the this compound structure into polymers or composite materials to impart desired functionalities. Potential applications could range from optical materials due to conjugated systems within the structure, to materials for electronic devices or sensors, depending on the specific properties of this compound and its derivatives. rsc.org. Research in this area would require expertise in organic synthesis, materials characterization techniques, and potentially computational materials science to predict and understand the properties of new this compound-based materials. Based on the search results, there is no specific published research detailing the use of this compound scaffolds in advanced materials science, suggesting this is a potential future research direction.

Development of Advanced Delivery Systems for Research Applications of this compound

Advanced delivery systems are designed to improve the targeting, solubility, stability, and controlled release of chemical compounds, which is crucial for both therapeutic and research applications bau.edu.lbjptcp.comresearchfeatures.commdpi.comnih.gov. For research purposes, effective delivery systems can enhance the ability to study a compound's effects in various biological models, ensuring it reaches the intended site of action at appropriate concentrations bau.edu.lbjptcp.comresearchfeatures.commdpi.comnih.gov. Challenges such as poor water solubility, limited permeability across biological barriers, or rapid degradation can hinder the effective study of a compound bau.edu.lb.

Developing advanced delivery systems for this compound could facilitate more effective and precise research into its biological activities. This could involve encapsulating this compound in nanoparticles, liposomes, polymeric micelles, or other nanocarriers to improve its solubility and stability, and potentially enable targeted delivery to specific cells or tissues in experimental settings bau.edu.lbresearchfeatures.commdpi.comnih.gov. Such systems could also allow for sustained release, providing more consistent exposure levels in research models researchfeatures.com. While the concept of advanced delivery systems is well-established and this compound has been mentioned in patent contexts related to delivery googleapis.comgoogle.com, specific published research on the development or application of advanced delivery systems specifically for this compound for research purposes was not found in the search results. This highlights a potential area for future formulation and delivery research to support further investigation of this compound.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Prospective Methodological Innovations and Research Frontiers in this compound Chemistry

The field of chemistry is constantly evolving with the development of new synthetic methodologies, analytical techniques, and theoretical approaches oatext.comfrontiersin.orgfrontiersin.org. Applying these prospective methodological innovations to this compound chemistry could unlock new possibilities for its study and utilization.

Future research frontiers in this compound chemistry might involve developing novel, more efficient, or stereoselective synthetic routes to this compound and its analogs oatext.comfrontiersin.orgfrontiersin.org. This could utilize flow chemistry, photocatalysis, electrochemistry, or other cutting-edge synthetic methods. oatext.comfrontiersin.orgfrontiersin.org. Advanced analytical techniques, such as high-resolution mass spectrometry, advanced NMR techniques, or single-molecule spectroscopy, could provide deeper insights into this compound's structure, purity, and interactions. oatext.comfrontiersin.orgfrontiersin.org. Furthermore, theoretical and computational chemistry, including advanced molecular dynamics simulations or quantum mechanical calculations, could be employed to better understand this compound's reactivity, conformation, and interactions with biological targets at an atomic level. arxiv.orgrsc.org. While general advancements in chemical methodologies are ongoing, specific published research detailing novel methodological innovations applied to this compound chemistry was not found in the search results, indicating that applying these frontiers to this compound represents future research potential.

Q & A

Q. How can researchers align this compound studies with ethical guidelines for human trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.